

# An In-depth Technical Guide on the Anticancer Agent Radium-223

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 223 |           |
| Cat. No.:            | B15561595            | Get Quote |

#### Introduction

Radium-223 (223Ra), commercially known as Xofigo®, is a first-in-class alpha-emitting radiopharmaceutical agent. It represents a significant advancement in the treatment of patients with castration-resistant prostate cancer (CRPC) that has metastasized to the bone. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Radium-223, tailored for researchers, scientists, and drug development professionals.

#### **Discovery and Development**

The isotope Radium-223 was discovered in 1905 by T. Godlewski and was historically known as actinium X (AcX)[1]. The therapeutic application of Radium-223 for bone metastases was pioneered by Roy H. Larsen, Gjermund Henriksen, and Øyvind S. Bruland. The development was carried out by the Norwegian company Algeta ASA, later acquired by Bayer[1]. The pivotal phase III clinical trial, ALSYMPCA (ALpharadin in SYMptomatic Prostate CAncer patients), demonstrated a significant survival benefit for patients treated with Radium-223[2][3]. This led to its approval by the U.S. Food and Drug Administration (FDA) in May 2013 for the treatment of CRPC patients with symptomatic bone metastases and no known visceral metastatic disease[1][3][4].

# **Synthesis and Production**



Radium-223 is an alpha-emitting isotope with a half-life of 11.435 days[1]. While it occurs naturally in trace amounts from the decay of uranium-235, it is typically produced artificially for pharmaceutical use.

#### **Production Protocol**

The production of Radium-223 involves the following key steps:

- Target Irradiation: Natural Radium-226 is irradiated with neutrons to produce Radium-227.
- Decay to Actinium-227: Radium-227 has a short half-life of 42 minutes and decays into Actinium-227.
- Actinium-227 Generator: Actinium-227, with a much longer half-life of 21.8 years, serves as the parent isotope in a generator system[1].
- Milking of Radium-223: Actinium-227 decays via Thorium-227 (half-life 18.7 days) to Radium-223. The Radium-223 is then periodically "milked" or separated from the actinium generator[1].
- Final Formulation: The final product is a solution of Radium-223 dichloride ([<sup>223</sup>Ra]RaCl<sub>2</sub>) in an injectable formulation for intravenous administration[1].

#### **Mechanism of Action**

Radium-223's therapeutic effect stems from its properties as a calcium mimetic and an alphaparticle emitter.

- Bone Targeting: As a calcium mimetic, Radium-223 is preferentially taken up in areas of high bone turnover, such as bone metastases[3][5]. It forms complexes with the bone mineral hydroxyapatite in the osteoblastic lesions[1][4].
- High-Energy Alpha Emission: Radium-223 decays, emitting high-energy alpha particles with a very short range of less than 100 micrometers (2-10 cell diameters)[4][6][7].
- Localized Cytotoxicity: This localized, high linear energy transfer (LET) radiation induces complex, difficult-to-repair double-strand DNA breaks in adjacent tumor cells, leading to their



death[2][3][4][6][7]. The short range of the alpha particles minimizes damage to surrounding healthy tissues, including the bone marrow[5][6].

• Microenvironment Disruption: The radiation also affects other cells within the tumor microenvironment, such as osteoblasts and osteoclasts, disrupting the vicious cycle of tumor growth and abnormal bone formation[4][8].

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of Radium-223 in bone metastases.



## **Clinical Efficacy and Safety**

The primary evidence for the efficacy of Radium-223 comes from the randomized, double-blind, placebo-controlled phase III ALSYMPCA trial.

### **ALSYMPCA Trial: Experimental Protocol**

- Patient Population: 921 patients with symptomatic castration-resistant prostate cancer, with at least two bone metastases and no known visceral metastases[2]. Patients were either post-docetaxel, unfit for docetaxel, or declined docetaxel.
- Treatment Regimen: Patients were randomized (2:1) to receive either six intravenous injections of Radium-223 (55 kBq/kg) every 4 weeks or a matching placebo[5].
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Time to first symptomatic skeletal event (SSE), changes in bone alkaline phosphatase (ALP) and prostate-specific antigen (PSA) levels.

#### **ALSYMPCA Trial Workflow**



Click to download full resolution via product page

Caption: Simplified workflow of the pivotal ALSYMPCA clinical trial.

## **Quantitative Data from Clinical Trials**



The results from the ALSYMPCA trial demonstrated a clear clinical benefit for Radium-223.

Table 1: Key Efficacy Outcomes from the ALSYMPCA Trial

| Endpoint                   | Radium-223<br>Group | Placebo Group | Hazard Ratio<br>(95% CI) | P-value |
|----------------------------|---------------------|---------------|--------------------------|---------|
| Median Overall<br>Survival | 14.9 months         | 11.3 months   | 0.70 (0.58-0.83)         | <0.001  |
| Median Time to First SSE   | 15.6 months         | 9.8 months    | 0.66 (0.52-0.83)         | <0.001  |

Source: Parker C, et al. N Engl J Med 2013.[3]

Table 2: Summary of Adverse Events (≥10% in Radium-223 group)

| Adverse Event    | Radium-223 Group (%) | Placebo Group (%) |
|------------------|----------------------|-------------------|
| Bone Pain        | 50                   | 62                |
| Nausea           | 36                   | 35                |
| Anemia           | 31                   | 31                |
| Fatigue          | 29                   | 26                |
| Diarrhea         | 25                   | 15                |
| Vomiting         | 19                   | 14                |
| Constipation     | 18                   | 20                |
| Thrombocytopenia | 12                   | 6                 |

Note: Data from updated ALSYMPCA safety analysis.

Radium-223 was generally well-tolerated, with minimal myelosuppression compared to cytotoxic chemotherapy, which is attributed to the short path length of alpha radiation[5].



# **Combination Therapies and Future Directions**

Clinical trials are actively investigating Radium-223 in combination with other anticancer agents to enhance its efficacy[4][8]. These include combinations with:

- Androgen receptor axis-targeted agents (e.g., enzalutamide)[9]
- Immunotherapies (e.g., nivolumab)[10]
- Chemotherapy (e.g., docetaxel)[2]

The ERA-223 trial, which combined Radium-223 with abiraterone acetate, showed an increased incidence of fractures, highlighting the need for careful evaluation and patient selection in combination strategies[4].

Furthermore, research is underway to expand the use of Radium-223 to other cancers with bone metastases and to develop new chelators to deliver Radium-223 to soft-tissue tumors, potentially broadening its therapeutic applications[11][12][13][14].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Radium-223 Wikipedia [en.wikipedia.org]
- 2. urotoday.com [urotoday.com]
- 3. Radium-223 for Advanced Prostate Cancer NCI [cancer.gov]
- 4. Radium-223 mechanism of action: implications for use in treatment combinations PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]







- 8. Radium-223 mechanism of action: implications for use in treatment combinations -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Antitumor Efficacy of Radium-223 and Enzalutamide in the Intratibial LNCaP Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Capturing the Chemistry of Radium-223 for Cancer Treatment | NIDC: National Isotope Development Center [isotopes.gov]
- 12. Capturing the chemistry of radium-223 for cancer treatment ecancer [ecancer.org]
- 13. Capturing the chemistry of radium-223 for cancer treatment | EurekAlert! [eurekalert.org]
- 14. Capturing the Chemistry of Radium-223 for Cancer Treatment | Department of Energy [energy.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Anticancer Agent Radium-223]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561595#anticancer-agent-223-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com